molecular formula C24H20FNO4S B2998024 3-(Benzenesulfonyl)-6-ethoxy-1-[(2-fluorophenyl)methyl]quinolin-4-one CAS No. 866726-07-0

3-(Benzenesulfonyl)-6-ethoxy-1-[(2-fluorophenyl)methyl]quinolin-4-one

Cat. No.: B2998024
CAS No.: 866726-07-0
M. Wt: 437.49
InChI Key: QJPMKAKCLSGOFA-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-6-ethoxy-1-[(2-fluorophenyl)methyl]quinolin-4-one is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-6-ethoxy-1-[(2-fluorophenyl)methyl]quinolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation reactions using benzenesulfonyl chloride and a suitable base such as pyridine.

    Ethoxylation: The ethoxy group can be introduced through an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a strong base like sodium hydride.

    Fluorophenylmethyl Substitution:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-6-ethoxy-1-[(2-fluorophenyl)methyl]quinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be performed to replace the benzenesulfonyl or ethoxy groups with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(Benzenesulfonyl)-6-ethoxy-1-[(2-fluorophenyl)methyl]quinolin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-6-ethoxy-1-[(2-fluorophenyl)methyl]quinolin-4-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids. The compound may exert its effects by inhibiting enzyme activity, binding to receptor sites, or intercalating with DNA. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyquinoline: Known for its antimicrobial properties.

    2-Fluoroquinoline: Studied for its potential as an anticancer agent.

    Benzenesulfonyl Chloride: Used as a reagent in organic synthesis.

Uniqueness

3-(Benzenesulfonyl)-6-ethoxy-1-[(2-fluorophenyl)methyl]quinolin-4-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the benzenesulfonyl group enhances its solubility and stability, while the ethoxy and fluorophenylmethyl groups contribute to its biological interactions and potential therapeutic applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-(benzenesulfonyl)-6-ethoxy-1-[(2-fluorophenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FNO4S/c1-2-30-18-12-13-22-20(14-18)24(27)23(31(28,29)19-9-4-3-5-10-19)16-26(22)15-17-8-6-7-11-21(17)25/h3-14,16H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJPMKAKCLSGOFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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